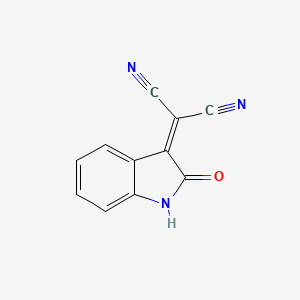

2-(2-Oxoindolin-3-ylidene)malononitrile

Description

2-(2-Oxoindolin-3-ylidene)malononitrile is a structurally unique compound synthesized via Knoevenagel condensation of isatin derivatives and malononitrile. This reaction typically employs catalysts such as molecular iodine, piperidine acetate, or DBU . The compound’s core consists of an oxoindolin-3-ylidene moiety conjugated with two cyano groups, rendering it a potent Michael acceptor for constructing bioactive molecules . Its applications span pharmaceuticals (anticancer, antiviral agents), materials science (organic electronics), and electrochemistry due to its redox-active properties .

Propriétés

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984743 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-89-8 | |

| Record name | Isatylidene malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile typically involves the condensation of isatin derivatives with malononitrile in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, aluminum oxide, and chitosan . Recently, microwave irradiation and molecular iodine have also been employed to facilitate this reaction at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through electro-organic green synthesis. This method utilizes molecular iodine as a catalyst and operates at room temperature with a constant low current density. The process is efficient, yielding up to 94% of the desired product with high atom economy and minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Oxoindolin-3-ylidene)malononitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can react with nucleophiles such as hydrazine and thiosemicarbazide, leading to the formation of indole derivatives.

Cyclization: Reaction with substituted thiosemicarbazides can result in the formation of spiro[indole-thiadiazole] derivatives.

Common Reagents and Conditions

Nucleophilic Addition: Hydrazine, thiosemicarbazide, and other nucleophiles under mild conditions.

Cyclization: Substituted thiosemicarbazides under reflux conditions.

Major Products

Nucleophilic Addition: 3-(2-Aryl hydrazinyl)indole-2-ones and 1-(2-Oxoindolin-3-ylidene)propane-1-thiosemicarbazides.

Cyclization: Spiro[indole-thiadiazole]-2-ones.

Applications De Recherche Scientifique

2-(2-Oxoindolin-3-ylidene)malononitrile has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2-Oxoindolin-3-ylidene)malononitrile involves its role as a Michael acceptor, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of various bioactive molecules. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

- Core Structure : The parent compound exhibits a planar oxoindolin-3-ylidene framework with bond distances of 1.220 Å (C=O) and 1.146–1.140 Å (C≡N) , confirmed via X-ray crystallography .

- Substituted Derivatives :

- 1-Methyl derivative (): Methyl substitution at the indoline nitrogen disrupts hydrogen bonding, altering crystal packing. Bond angles (e.g., C4–C1–C2: 121.6°) remain consistent with the parent compound .

- Bis-2,6-naphthalene derivatives (): Extended conjugation lowers LUMO levels (-3.8 eV vs. -2.9 eV for parent), enhancing air stability in organic field-effect transistors (OFETs) .

Table 2: Structural Parameters

Advantages Over Traditional Compounds

- Green Synthesis : Electro-organic methods eliminate toxic by-products and reduce energy consumption compared to thermal or metal-catalyzed routes .

- Versatility : The parent compound’s reactivity allows modular derivatization (e.g., halogenation, alkylation) for tailored properties, unlike rigid dioxane-based analogs .

Activité Biologique

2-(2-Oxoindolin-3-ylidene)malononitrile, also known as isatylidene malononitrile, has garnered significant interest in the field of medicinal chemistry due to its unique structural features and promising biological properties. This compound is a versatile Michael acceptor that can be utilized in the synthesis of various bioactive molecules. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an indole moiety and a malononitrile group, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Recent advancements in the synthesis of this compound have focused on green chemistry approaches. One notable method involves electrochemical synthesis using molecular iodine as a catalyst, which allows for high yields (up to 94%) with minimal environmental impact. This method demonstrates tolerance to various electron-donating and electron-withdrawing groups, facilitating the formation of diverse derivatives .

Table 1: Summary of Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Electrochemical with Iodine | Up to 94% | Room temperature, low current density | Green synthesis, by-product-free |

| Conventional methods | Varies | High temperature, metallic catalysts | Often produces more by-products |

| Microwave-assisted | Varies | Microwave irradiation | Reduced reaction time but less eco-friendly |

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in anticancer applications. It has been shown to act as an apoptosis inducer in various cancer cell lines, demonstrating micromolar activity against several types of cancer cells including colorectal carcinoma and hepatocellular carcinoma .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of derivatives of this compound found that certain compounds exhibited potent growth inhibition in human colorectal carcinoma HCT116 cells. For instance, one derivative was reported to have an EC50 value of 0.24 µM, indicating strong potential as an anticancer agent . The mechanism behind this activity involves the inhibition of tubulin polymerization, which disrupts cancer cell division.

Table 2: Biological Activity Data for Selected Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N'-(4-bromo-5-methyl)-2-oxoindolin-3-ylidene benzohydrazide | HCT116 | 0.24 | Apoptosis induction |

| Methyl piperazine derivative | HCT116 | 0.17 | Inhibits tubulin polymerization |

| Another derivative | SNU398 | 0.088 | Apoptosis induction |

The biological activity of this compound derivatives appears to be linked to their ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The compounds may induce apoptosis through the activation of caspases or by disrupting microtubule dynamics .

Q & A

Q. What are the established synthetic routes for preparing 2-(2-oxoindolin-3-ylidene)malononitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Knoevenagel condensation of isatin derivatives with malononitrile. A common method involves reacting 1-methylindoline-2,3-dione with malononitrile in acetonitrile at room temperature, yielding 60% after 40 minutes of stirring . Alternative protocols employ ultrasound-assisted Knoevenagel condensation in ethanol, achieving yields of 80–96% within 10–15 minutes under ambient conditions . Key factors include solvent polarity (e.g., acetonitrile vs. ethanol), temperature, and the use of catalysts like piperidine or green solvents (e.g., water extract of banana peels) to enhance efficiency .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P21/n) with unit cell parameters a = 6.9720 Å, b = 9.929 Å, c = 15.084 Å, and β = 100.25°. The structure lacks classical hydrogen bonds, with molecular packing stabilized by π-π stacking and van der Waals interactions. Bond distances (e.g., C=O: 1.215 Å, C≡N: 1.145 Å) align with related indole-derived malononitriles .

| Crystallographic Data | Value |

|---|---|

| Space group | P21/n |

| Unit cell volume (ų) | 1027.5 |

| Density (Mg/m³) | 1.352 |

| R-factor | <0.05 |

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- IR Spectroscopy : Absorptions at ~2207 cm⁻¹ (C≡N), ~1740 cm⁻¹ (C=O), and ~3200–3350 cm⁻¹ (NH/OH) .

- ¹H NMR : Signals at δ 8.65 ppm (methine-H), δ 11.56–12.08 ppm (exchangeable NH/OH protons) in DMSO-d₆ .

- ¹³C NMR : Resonances at ~160 ppm (C=O), ~115 ppm (C≡N), and ~110–150 ppm (aromatic carbons) .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound as a Michael acceptor influence the design of heterocyclic compounds?

The compound acts as an electrophilic partner in Michael additions, enabling the synthesis of spiropyrrolidine-oxindoles and dihydropyrano[2,3-c]pyrazoles. For example, its reaction with thioglycolic acid forms thiazole-oxoindole hybrids via nucleophilic attack at the α,β-unsaturated nitrile moiety, followed by cyclization . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound, and how are they addressed?

Twinning and weak diffraction are common due to flexible substituents. Refinement using SHELXL with restraints on thermal parameters and hydrogen atom placement (riding model) improves accuracy. For example, Uiso(H) = 1.2–1.5×Ueq of carrier atoms was applied in the title compound’s structure .

Q. How can contradictions in pharmacological data for this compound derivatives be analyzed?

Discrepancies in anti-proliferative activity (e.g., IC₅₀ variations across HCT-116, HepG-2, and MCF-7 cell lines) may arise from differences in assay protocols (e.g., sulforhodamine B vs. MTT) or substituent effects. Structure-activity relationship (SAR) studies highlight the role of electron-withdrawing groups (e.g., morpholinosulfonyl) in enhancing bioactivity .

Q. What methodologies optimize the green synthesis of this compound analogs?

- Solvent Selection : Ethanol or aqueous ethanol minimizes toxicity .

- Catalysis : Piperidine or bio-based catalysts (e.g., meglumine) reduce energy requirements .

- Ultrasound Irradiation : Enhances reaction kinetics by improving mass transfer, achieving >90% yields in 15 minutes .

Methodological Considerations

Q. What strategies are employed to validate reaction intermediates in the synthesis of this compound derivatives?

Time-resolved in situ techniques (e.g., Raman spectroscopy, PXRD) isolate intermediates like 2-(hydroxy(aryl)methyl)malononitriles. For example, a hydroxide-promoted Michael adduct was characterized via PXRD in mechanochemical syntheses .

Q. How are computational tools applied to predict the electronic properties of this compound-based materials?

Density functional theory (DFT) calculations evaluate HOMO-LUMO gaps (e.g., ~2.1–3.0 eV for D-π-A polymers), guiding applications in organic photovoltaics. Substituents like fluoro or methyl groups tune band gaps by altering electron-withdrawing capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.